![molecular formula C12H15F2N B128919 4-[(2,5-Difluorophenyl)methyl]piperidine CAS No. 150019-62-8](/img/structure/B128919.png)
4-[(2,5-Difluorophenyl)methyl]piperidine
Description
4-[(2,5-Difluorophenyl)methyl]piperidine is a fluorinated piperidine derivative characterized by a 2,5-difluorophenyl group attached to the piperidine ring via a methylene linker. Evidence indicates that this compound has been discontinued by suppliers (e.g., CymitQuimica) , though the reasons remain unspecified.
Properties
IUPAC Name |
4-[(2,5-difluorophenyl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-11-1-2-12(14)10(8-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDNPXKKKCNDTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=C(C=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633319 | |
Record name | 4-[(2,5-Difluorophenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20633319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150019-62-8 | |
Record name | 4-[(2,5-Difluorophenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20633319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically employs a piperidine derivative, such as 4-chloropiperidine or 4-bromopiperidine, and a 2,5-difluorophenylmethyl halide (e.g., bromide or chloride) in the presence of a base. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) is commonly used to deprotonate the piperidine, enhancing its nucleophilicity. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred due to their ability to dissolve both polar and nonpolar reactants.
Example Protocol (adapted from):
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Reactants : 4-Bromopiperidine (1.0 equiv), 2,5-difluorophenylmethyl bromide (1.2 equiv), NaH (1.5 equiv).
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Solvent : Anhydrous DMF (10 mL/g of piperidine).
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Conditions : Stir at 50–60°C under nitrogen for 6–8 hours.
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Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Optimization and Yield Improvements
Yields for this method range from 60% to 85%, depending on the halide reactivity and solvent system. Substituting bromide with iodide increases electrophilicity but may lead to side reactions such as elimination. Microwave-assisted synthesis has been explored to reduce reaction times to 1–2 hours while maintaining yields above 70%.
Reductive Cyclization of Imino Intermediates
Reductive cyclization offers an alternative pathway, particularly useful for constructing the piperidine ring and difluorophenylmethyl group simultaneously. This method is highlighted in patents for spiro[indoline-3,4'-piperidine] derivatives.
Synthesis of Imino Precursors
A 4-imino-4-(2,5-difluorophenyl)piperidine intermediate is first prepared via Grignard reactions. For example, treating 4-cyano-4-(2,5-difluorophenyl)piperidine with methylmagnesium bromide generates the imino compound:
Cyclization with Lithium Aluminum Hydride (LiAlH₄)
The imino intermediate undergoes reductive cyclization using LiAlH₄ in tetrahydrofuran (THF) or 1,2-dimethoxyethane. This step simultaneously reduces the imine group and facilitates ring closure:
Key Parameters :
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Temperature : Reflux conditions (66–80°C).
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Yield : 70–90% after purification via acid-base extraction.
Grignard reagents enable the introduction of the difluorophenylmethyl group through nucleophilic addition to ketone or nitrile precursors.
Ketone Alkylation
4-Piperidone reacts with a Grignard reagent derived from 2,5-difluorophenylmethyl chloride to form this compound:
Conditions :
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Solvent : Diethyl ether or THF.
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Workup : Hydrolysis with ammonium chloride, followed by distillation.
Nitrile Intermediate Route
4-Cyanopiperidine is alkylated with 2,5-difluorophenylmethyl halides, followed by reduction of the nitrile group to an amine using hydrogenation or LiAlH₄.
Comparative Analysis of Synthesis Methods
Method | Reagents | Conditions | Yield | Purity |
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Alkylation | NaH, DMF, 50–60°C | 6–8 hours | 60–85% | >95% |
Reductive Cyclization | LiAlH₄, THF, reflux | 3–5 hours | 70–90% | >98% |
Grignard Alkylation | RMgX, ether, 0–25°C | 12–24 hours | 50–75% | 90–95% |
Key Observations :
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Alkylation is preferred for scalability but requires stringent moisture control.
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Reductive Cyclization offers higher purity but involves hazardous reagents like LiAlH₄.
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Grignard Methods are versatile but limited by substrate compatibility.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with gradients of methanol in dichloromethane (5–10%) effectively removes unreacted starting materials and byproducts.
Chemical Reactions Analysis
Types of Reactions: 4-[(2,5-Difluorophenyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-[(2,5-Difluorophenyl)methyl]piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2,5-Difluorophenyl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in fluorine substitution patterns, linker types (methylene, carbonyl, ethyl), and additional functional groups. These variations influence physicochemical properties such as lipophilicity, solubility, and molecular interactions.
Table 1: Structural and Property Comparison of Selected Analogs
*Calculated based on molecular formula (C₁₂H₁₃F₂N); †Includes HCl; ‡Includes HCl and carbonyl.
Pharmacological and Functional Insights
- Substituent Position Effects: 2,5-Difluoro vs. 3,5-Difluoro: The 2,5-difluoro substitution (as in the parent compound) creates distinct electronic and steric environments compared to 3,5-difluoro analogs. For example, 4-[(3,5-Difluorophenyl)methyl]piperidine HCl (CAS 782504-61-4) may exhibit altered receptor-binding kinetics due to symmetrical fluorine placement . Direct vs.
Linker Modifications :
- Ethyl Linker : 4-[2-(3,5-Difluorophenyl)ethyl]piperidine (CAS 789461-70-7) features an ethyl spacer, which increases lipophilicity (predicted logP ~2.5) and may prolong metabolic half-life .
- Carbonyl Linker : The carbonyl group in 4-[(2,5-Difluorophenyl)carbonyl]piperidine HCl (CAS 1172297-96-9) introduces polarity, favoring interactions with hydrophilic binding pockets in GPR6 receptors .
- Therapeutic Applications: Antihypertensive Activity: Compound 93 (4-[bis(4-fluorophenyl)methyl]-1-[3-(4-chlorophenoxy)propyl]piperidine) demonstrates significant blood pressure reduction at 10 mg/kg, highlighting the efficacy of multi-fluorinated piperidines in cardiovascular therapeutics . GPR6 Modulation: The carbonyl-linked analog (CAS 1172297-96-9) is pivotal in developing GPR6-targeted therapies for metabolic diseases, leveraging its polar structure for receptor specificity .
Biological Activity
4-[(2,5-Difluorophenyl)methyl]piperidine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, providing insights from recent studies and case analyses.
Chemical Structure and Properties
The compound this compound is characterized by a piperidine ring substituted with a difluorophenyl group. Its molecular formula is C12H14F2N, and it exhibits properties typical of piperidine derivatives, including potential interactions with neurotransmitter systems and enzyme inhibition.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Neuropharmacological Effects : The compound has been investigated for its effects on the central nervous system (CNS), showing promise as a modulator of neurotransmitter pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially effective against various bacterial strains.
- Antitumor Potential : There is emerging evidence indicating its role in inhibiting tumor growth in certain cancer cell lines.
The biological effects of this compound are believed to arise from its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors involved in disease processes. For instance, its structure allows it to fit into binding sites of proteins that regulate cell proliferation and apoptosis.
Neuropharmacological Studies
A study investigated the effects of this compound on neurotransmitter levels in rodent models. Results indicated a notable increase in serotonin levels, suggesting potential applications in mood disorder treatments.
Antimicrobial Activity
In vitro tests demonstrated that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an alternative treatment option.
Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |
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Staphylococcus aureus | 15 | Similar to Vancomycin |
Escherichia coli | 20 | Comparable to Ciprofloxacin |
Antitumor Activity
In cancer research, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound demonstrated IC50 values indicating effective inhibition of cell growth.
Cell Line | IC50 (µM) | Mechanism of Action |
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MCF-7 | 5.3 | Induction of apoptosis |
HCT116 | 4.7 | Inhibition of cell cycle progression |
Case Studies
- Neuropharmacology : A clinical trial assessed the impact of the compound on patients with anxiety disorders. Participants reported significant improvements in symptoms compared to placebo controls.
- Cancer Treatment : A laboratory study highlighted the compound's ability to enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(2,5-Difluorophenyl)methyl]piperidine, and how can reaction conditions be optimized to minimize by-products?
- Methodology : The compound is typically synthesized via nucleophilic substitution between 4-methylpiperidine and 2,5-difluorobenzyl chloride in toluene under reflux. Recrystallization using polar aprotic solvents (e.g., ethanol) is recommended for purification. Reaction optimization involves adjusting temperature (80–120°C), solvent polarity, and stoichiometric ratios to suppress side products like unreacted benzyl chloride derivatives .
- Key Parameters : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and confirm purity using HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) .
Q. How can the chair conformation of the piperidine ring be experimentally validated, and what implications does this have for molecular interactions?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the chair conformation. Computational modeling (DFT at the B3LYP/6-311G++(d,p) level) can predict steric effects and electronic distributions. The chair conformation enhances binding to flat aromatic regions in CNS receptors, as seen in structurally similar 4-[(2,6-difluorophenyl)methyl]piperidine derivatives .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H NMR (DMSO-d6) shows resonances for the piperidine methylene (δ 2.4–3.1 ppm) and difluorophenyl aromatic protons (δ 6.8–7.2 ppm). F NMR confirms fluorine substitution patterns (δ -110 to -125 ppm) .
- FT-IR : Peaks at 2900 cm (C-H stretch, piperidine) and 1500 cm (C-F stretch) validate structural motifs .
Advanced Research Questions
Q. How does the 2,5-difluorophenyl substitution pattern influence receptor binding affinity compared to other fluorophenyl derivatives?
- Methodology :
- Comparative Analysis : Use radioligand binding assays (e.g., H-labeled antagonists) on CNS receptors (e.g., σ or NMDA receptors). For example, 4-[(2,6-difluorophenyl)methyl]piperidine shows higher σ1 receptor affinity (IC50 = 12 nM) than mono-fluorinated analogs due to enhanced lipophilicity and reduced steric hindrance .
- Structural Insights : Molecular docking (AutoDock Vina) reveals that 2,5-difluorophenyl groups fit into hydrophobic pockets, while the piperidine nitrogen forms hydrogen bonds with Asp126 in σ1 receptors .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Meta-Analysis : Cross-reference studies on structurally analogous compounds (e.g., 4-[(3,5-difluorophenyl)methyl]piperidine) to identify trends. For instance, discrepancies in cytotoxicity (e.g., IC50 ranging from 5–50 µM in cancer cell lines) may arise from variations in assay conditions (e.g., serum concentration, incubation time) .
- Validation : Reproduce assays under standardized protocols (e.g., MTT assay, 48-hour incubation, 10% FBS) and use positive controls like cisplatin .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Methodology :
- ADME Prediction : Tools like SwissADME estimate logP (~2.8), indicating moderate blood-brain barrier permeability. The Topological Polar Surface Area (TPSA = 12 Ų) suggests high oral bioavailability .
- Metabolism : CYP450 isoform screening (e.g., CYP3A4/2D6) via liver microsome assays identifies potential metabolic hotspots (e.g., N-demethylation of piperidine) .
Comparative Structural Analysis
Q. How do structural analogs of this compound differ in pharmacological profiles?
- Table 1 : Key Comparisons
Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating the neuroprotective effects of this compound?
- Methodology :
- Primary Neuronal Cultures : Treat glutamate-induced excitotoxicity models (rat cortical neurons) and measure caspase-3 activation via fluorometric assays .
- Oxidative Stress : Expose SH-SY5Y cells to HO and quantify ROS using DCFH-DA fluorescence .
Data Interpretation Challenges
Q. How can researchers address variability in crystallographic data for piperidine derivatives?
- Methodology :
- SC-XRD Refinement : Use high-resolution data (>1.0 Å) and software like SHELXL for anisotropic displacement parameters. For example, the apicrate salt of a related piperidine derivative showed unambiguous bond-length alternation after refinement .
- Validation : Cross-check with powder XRD to confirm phase purity and rule out polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.